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Compound of Interest

Compound Name: Azepan-3-ol

Cat. No.: B3057093

Introduction: The Rising Prominence of the Azepane
Moiety in Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a
departure from flat, two-dimensional structures towards greater three-dimensionality is
paramount for successful drug discovery. Saturated heterocycles are particularly valuable in
this regard, and among them, the seven-membered azepane ring has emerged as a privileged
structure.[1][2] Its inherent conformational flexibility allows it to present appended functionalities
in a variety of spatial orientations, enabling effective interactions with complex biological
targets.[1][2] This has led to the incorporation of the azepane motif in over 20 FDA-approved
drugs for a wide range of therapeutic areas, including oncology, infectious diseases, and
central nervous system (CNS) disorders.[2]

This application note focuses on a particularly valuable, yet underexplored, derivative of this
scaffold: Azepan-3-ol. The introduction of a hydroxyl group at the 3-position provides a crucial
handle for synthetic diversification, allowing for the introduction of a wide array of substituents
through well-established chemical transformations. Furthermore, the C3 carbon is a
stereocenter, meaning that Azepan-3-ol exists as two enantiomers, (R)-Azepan-3-ol and (S)-
Azepan-3-ol. The distinct spatial arrangement of the hydroxyl group in each enantiomer can
have a profound impact on a molecule's interaction with a chiral biological target, a critical
consideration in modern drug design.[3]
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This guide will provide a comprehensive overview of Azepan-3-ol as a building block, detailing
its synthesis, key reactions, and applications in medicinal chemistry, with a focus on its role in
the development of kinase inhibitors and agents targeting the central nervous system.

Physicochemical Properties of Azepan-3-ol

A foundational understanding of the physical and chemical properties of Azepan-3-ol is
essential for its effective use in synthesis and drug design.

Property Value Source
Molecular Formula CeH13NO PubChem
Molecular Weight 115.17 g/mol PubChem
CAS Number 7659-65-6 PubChem
Appearance Colorless to pale yellow liquid Supplier Data
Boiling Point Approx. 195-197 °C Supplier Data

Soluble in water, methanol,
Solubility ethanol, and other polar General Knowledge

organic solvents.

Synthetic Strategies for Accessing Chiral Azepan-3-
ol

The stereochemistry of the 3-hydroxyl group is a critical determinant of the biological activity of
its derivatives. Therefore, access to enantiomerically pure (R)- and (S)-Azepan-3-ol is of
paramount importance. Two primary strategies are employed: asymmetric synthesis and
resolution of a racemic mixture.

Protocol 1: Asymmetric Synthesis of (S)-Azepan-3-ol via
Reductive Amination of a Prochiral Ketone

This protocol outlines a general approach for the asymmetric reduction of a suitable precursor,
N-protected Azepan-3-one, to yield the desired chiral alcohol. The choice of a suitable chiral
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reducing agent is crucial for achieving high enantioselectivity.

. y \ Reduction ( Deprotection
Diastereomeric Transition State k(s)—N—Boc Jof 3—09—»&8_9’ TFA or HCl in DIOWneD—»Gs)—Azepan—&oD

Chiral Reducing Agent
(e.g., (R)-CBS-oxazaborolidine, BHs-SMez)

Hydride Delivery

Click to download full resolution via product page
Caption: Asymmetric reduction of N-Boc-Azepan-3-one.
Materials:
» N-Boc-Azepan-3-one
¢ (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
¢ Borane-dimethyl sulfide complex (BH3-SMez2) (10 M)
e Anhydrous Tetrahydrofuran (THF)
e Methanol
 Trifluoroacetic acid (TFA) or HCI in dioxane
¢ Dichloromethane (DCM)
o Saturated aqueous sodium bicarbonate (NaHCOs)
e Brine
e Anhydrous sodium sulfate (Na2S0a4)

Procedure:
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Catalyst Preparation: To a flame-dried, three-neck round-bottom flask under an argon
atmosphere, add anhydrous THF. Cool the flask to O °C in an ice bath. Slowly add the (R)-2-
Methyl-CBS-oxazaborolidine solution.

Borane Addition: To the cooled catalyst solution, add the borane-dimethyl sulfide complex
dropwise over 15 minutes, ensuring the internal temperature does not exceed 5 °C. Stir the
mixture at O °C for 30 minutes.

Substrate Addition: Dissolve N-Boc-Azepan-3-one in anhydrous THF and add it dropwise to
the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress of the reaction by
thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically
2-4 hours).

Quenching: Slowly and carefully add methanol dropwise to quench the excess borane. Allow
the mixture to warm to room temperature and stir for 30 minutes.

Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate
and wash sequentially with 1 M HCI, saturated aqueous NaHCOs, and brine. Dry the organic
layer over anhydrous Na=SOa, filter, and concentrate in vacuo.

Purification: Purify the crude (S)-N-Boc-Azepan-3-ol by flash column chromatography on
silica gel.

Deprotection: Dissolve the purified (S)-N-Boc-Azepan-3-ol in DCM and add an excess of
TFA or a solution of HCI in dioxane. Stir at room temperature until deprotection is complete
(monitored by TLC).

Final Isolation: Remove the solvent and excess acid under reduced pressure. The resulting
salt can be used directly or neutralized with a suitable base to yield the free amine, (S)-
Azepan-3-ol.

Causality Behind Experimental Choices:

o The use of a chiral catalyst like (R)-CBS-oxazaborolidine is essential to induce facial
selectivity in the hydride attack on the prochiral ketone, leading to the formation of one

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://www.benchchem.com/product/b3057093?utm_src=pdf-body
https://www.benchchem.com/product/b3057093?utm_src=pdf-body
https://www.benchchem.com/product/b3057093?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3057093?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

enantiomer in excess.

e The borane-dimethyl sulfide complex is a convenient and effective source of hydride for the
reduction.

o Low-temperature conditions are crucial to maximize the enantioselectivity of the reaction by
minimizing non-selective background reduction.

o The N-Boc protecting group is used to prevent side reactions at the nitrogen atom and can
be easily removed under acidic conditions.

Protocol 2: Synthesis of Racemic Azepan-3-ol via
Reductive Amination of a Linear Precursor

This protocol describes a straightforward synthesis of racemic Azepan-3-ol from a
commercially available linear precursor, which is a cost-effective route for initial screening and
methodology development.

@-Amino—6—ch|orohexan—2—oD SN2 *

Intramolecular CyclizatioHRacemic Azepan-3-oD
Base (e.g., K2CO3)

Click to download full resolution via product page
Caption: Intramolecular cyclization to form racemic Azepan-3-ol.
Materials:
e 1-Amino-6-chlorohexan-2-ol hydrochloride
e Potassium carbonate (K2CO3)

» Acetonitrile (ACN)
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o Water
Procedure:

o Reaction Setup: To a round-bottom flask, add 1-Amino-6-chlorohexan-2-ol hydrochloride,
potassium carbonate, and a mixture of acetonitrile and water.

e Heating: Heat the reaction mixture to reflux and stir vigorously.

o Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting
material is no longer detectable.

o Work-up: Cool the reaction mixture to room temperature and filter to remove inorganic salts.
Concentrate the filtrate under reduced pressure.

« Purification: The crude product can be purified by distillation or flash column chromatography

on silica gel to afford racemic Azepan-3-ol.

Key Synthetic Transformations of Azepan-3-ol

The true utility of Azepan-3-ol as a building block lies in the selective functionalization of its
hydroxyl and amino groups.

O-Arylation via Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for forming C-O bonds with inversion of
stereochemistry at the alcohol center.[4] This allows for the synthesis of chiral O-aryl ethers
from enantiomerically pure Azepan-3-ol.
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Caption: Mitsunobu reaction for O-arylation of Azepan-3-ol.

General Protocol for O-Arylation:

To a solution of N-Boc-protected Azepan-3-ol and a substituted phenol in anhydrous THF at
0 °C, add triphenylphosphine (PPhs).

Slowly add diisopropyl azodicarboxylate (DIAD) dropwise to the solution.

Allow the reaction to warm to room temperature and stir until completion.

Work-up and purify by column chromatography to yield the desired O-aryl ether.

The inversion of stereochemistry is a key feature of this reaction, providing access to the
opposite enantiomer of the ether from a given chiral alcohol.

N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly
effective for the formation of C-N bonds.[5] This allows for the introduction of various aryl and
heteroaryl groups onto the nitrogen atom of Azepan-3-ol.

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b3057093?utm_src=pdf-body-img
https://www.benchchem.com/product/b3057093?utm_src=pdf-body
https://www.benchchem.com/product/b3057093?utm_src=pdf-body
https://en.wikipedia.org/wiki/Buchwald%E2%80%93Hartwig_amination
https://www.benchchem.com/product/b3057093?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3057093?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Azepan-B-OD
(sespan2a)

(Ar—X (X =Br, I)]
| v

1—Ary|azepan—3—oD

Pd Catalyst (e.g., Pdz(dba)s)
Ligand (e.g., Xantphos)

Click to download full resolution via product page

Caption: Buchwald-Hartwig amination for N-arylation of Azepan-3-ol.
General Protocol for N-Arylation:

e In a glovebox or under an inert atmosphere, combine Azepan-3-ol, an aryl halide, a
palladium catalyst (e.g., Pdz(dba)s), a phosphine ligand (e.g., Xantphos), and a base (e.g.,
Cs2C03) in a suitable solvent such as toluene or dioxane.

o Seal the reaction vessel and heat to the required temperature (typically 80-110 °C).
o Monitor the reaction by TLC or LC-MS.

e Upon completion, cool the reaction, filter through celite, and concentrate.

Purify the crude product by column chromatography.

Applications in Medicinal Chemistry: Case Studies
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The versatility of the Azepan-3-ol scaffold is best illustrated through its application in the
development of bioactive molecules.

Case Study 1: Azepan-3-ol in Kinase Inhibitors

The azepane ring is a common feature in a number of kinase inhibitors. For instance,
derivatives of azepan-3-one have been explored as potent inhibitors of Cathepsin K.[1][6]
While direct examples of Azepan-3-ol in approved kinase inhibitors are not yet prevalent, its
potential as a scaffold is clear. The hydroxyl group can serve as a key hydrogen bond donor or
acceptor, or as a point for attaching other pharmacophoric elements.

Structure-Activity Relationship (SAR) Insights:

In a series of azepan-3-one based Cathepsin K inhibitors, methylation at various positions on
the azepane ring was shown to significantly impact both potency and pharmacokinetic
properties.[1] For example, a cis-methyl group at the 7-position led to a significant increase in
potency and oral bioavailability compared to the unsubstituted parent compound.[1] This
highlights the sensitivity of the biological activity to the conformation of the azepane ring, which
can be fine-tuned by substitution. Extrapolating to Azepan-3-ol, the stereochemistry of the
hydroxyl group and further substitutions on the ring would be expected to have a profound
effect on kinase inhibitory activity.

Case Study 2: Azepan-3-ol in CNS Drug Discovery

The three-dimensional nature of the azepane ring makes it an attractive scaffold for CNS drug
discovery, where targets are often complex membrane-bound proteins.[7] Chiral bicyclic
azepanes have shown potent activity as inhibitors of monoamine transporters, with potential
applications in treating neuropsychiatric disorders.[7]

Rationale for Use in CNS Agents:

¢ Increased sp? character: The non-planar nature of the azepane ring increases the fraction of
sp3-hybridized carbons, a property that has been correlated with higher success rates in
clinical trials.

» Improved Physicochemical Properties: The azepane scaffold can be used to fine-tune
properties such as lipophilicity and polarity, which are critical for blood-brain barrier
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penetration.

» Novel Chemical Space: Azepane derivatives represent a less explored area of chemical
space compared to more common five- and six-membered rings, offering opportunities for
novel intellectual property.

Conclusion and Future Outlook

Azepan-3-ol is a versatile and valuable building block in medicinal chemistry, offering a unique
combination of a conformationally flexible seven-membered ring and a strategically placed
hydroxyl group for synthetic diversification. The ability to access enantiomerically pure forms of
this scaffold further enhances its utility in the design of stereospecific inhibitors for a range of
biological targets. While its full potential is still being explored, the foundational chemistry and
emerging applications in areas such as kinase inhibition and CNS drug discovery highlight
Azepan-3-ol as a scaffold with significant promise for the development of next-generation
therapeutics. Future work will likely focus on the development of more efficient and scalable
asymmetric syntheses and the exploration of a wider range of derivatives in diverse biological

screens.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3057093#azepan-3-ol-as-a-building-block-in-
medicinal-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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